N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is a complex organic compound that features a thiazole ring and a dioxobenzoisoquinolinyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O3S/c26-15-9-10-16(19(27)12-15)20-13-34-25(28-20)29-21(31)8-3-11-30-23(32)17-6-1-4-14-5-2-7-18(22(14)17)24(30)33/h1-2,4-7,9-10,12-13H,3,8,11H2,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDESPGUVSTXRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with the dioxobenzoisoquinolinyl butanamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and dioxobenzoisoquinolinyl analogs. Examples are:
- N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine
- 2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile.
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is with a molecular weight of 443.32 g/mol. The structure includes a thiazole ring and a dichlorophenyl group, contributing to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl2N3O3S |
| Molecular Weight | 443.32 g/mol |
| CAS Number | 321430-04-0 |
| Appearance | Powder |
| Purity | 90% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known for its role in antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{...} demonstrated activity against Trypanosoma brucei with IC50 values ranging from 0.42 μM to 0.80 μM . These findings suggest that the compound may possess trypanocidal properties.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. A comparative study indicated that dichloro-substituted thiazolylacetamides showed promising results in inhibiting cancer cell proliferation . The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, potentially improving its cellular uptake.
Study 1: Trypanocidal Activity
In a study evaluating various thiazole derivatives, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{...} was found to exhibit notable trypanocidal activity against T. brucei. The study highlighted that substituents on the thiazole ring significantly affected the potency of the compounds tested .
Study 2: Anticancer Properties
A separate investigation into the anticancer effects of similar compounds revealed that modifications in the thiazole structure could lead to enhanced cytotoxicity against various cancer cell lines. The study concluded that specific substitutions could improve therapeutic efficacy while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
